![molecular formula C15H13NO3S B2757171 2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid CAS No. 1712798-20-3](/img/structure/B2757171.png)
2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
The compound “2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains a benzofuran moiety . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . This compound is part of a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran compounds involves several steps. For example, a new series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized by the reaction of 2-(1-benzofuran-2-yl)-quinoline-4-carboxylic acid with various substituted phenols and secondary amines using ethyl-(N′,N′-dimethylamino)propyl carbodiimide hydrochloride (EDC.HCl) as a coupling agent .Molecular Structure Analysis
The molecular structure of benzofuran compounds can be analyzed using various spectroscopic techniques. For instance, the synthesized products were characterized by FTIR, 1H-, 13C- and 1H-13C HMQC NMR spectroscopic analysis and their 3D structures were confirmed by single-crystal X-ray diffraction studies .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran compounds can be determined using various analytical techniques. For example, the melting point, yield, and FTIR spectrum of a benzofuran compound can be determined .Scientific Research Applications
Benzofuro[3,2-c]pyridine Synthesis and Coordination Reactions
The synthesis of benzofuro[3,2-c]pyridine derivatives, which involve 1-Benzofuran-2-yl compounds, has been studied. These compounds exhibit potential in forming complexes with metal ions like Cu(II) and are noted for their high thermal stability. This application is significant in the field of coordination chemistry and materials science (Mojumdar, Šimon, & Krutošíková, 2009).
Synthesis of Biological Agents
A synthesis protocol for thiazolyl and thiazolidinone derivatives, which include 1-Benzofuran-2-yl as a key component, has been developed. These compounds have been characterized and screened for their antimicrobial and analgesic activity, highlighting their potential use in medicinal chemistry (Bhovi K. Venkatesh, Bodke, & Biradar, 2010).
Fluorescent Probe Development
The creation of fluorescent probes using benzofuran derivatives, including 2-(1-Benzofuran-2-yl) quinolines, has been investigated. These compounds show promise as fluorescent materials due to their emission of green light and high quantum yield in various solvents (Bodke, Shankerrao, & Harishkumar, 2013).
Supramolecular Interaction Synthons
The study of 1-Benzofuran-2,3-dicarboxylic acid and its derivatives focuses on their ability to form supramolecular adducts with organic and inorganic cations. This research is pivotal in the field of supramolecular chemistry, highlighting the potential for designing new materials and catalysts (Koner & Goldberg, 2009).
Diversity-Oriented Synthesis
Research on benzofuran scaffolds, including 1-Benzofuran-2-yl derivatives, has led to the development of diverse synthetic protocols for compounds with potential biological activity. This area of research is significant for drug discovery and development (Qin, Vo, Nakhai, Andersson, & Elofsson, 2017).
Molecular Docking and Biological Activities
The study of benzofuran-carboxylic acids derivatives, including their structural, spectroscopic properties, and molecular docking analysis, offers insights into their potential as inhibitors against cancer and microbial diseases. This research contributes significantly to the field of pharmaceutical chemistry and drug design (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & Issaoui, 2020).
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide array of biological activities, suggesting that they interact with multiple targets . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been reported to exhibit antimicrobial activity . The antimicrobial activity was found to be particularly effective when the substituent on the 4-position of the benzofuran contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been associated with antioxidant, antiviral, and antifungal activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Safety and Hazards
Future Directions
Given the wide range of biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on developing new synthesis methods, exploring further biological activities, and designing new drugs based on benzofuran scaffolds .
Biochemical Analysis
Biochemical Properties
Benzofuran and thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Benzofuran derivatives have been shown to exhibit antioxidant, antiviral, and antifungal activities . Thiazole derivatives have also been reported to have antiproliferative effects on certain cancer cell lines .
Molecular Mechanism
Benzofuran and thiazole derivatives are known to interact with various biomolecules, potentially influencing gene expression and enzyme activity .
properties
IUPAC Name |
2-(1-benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-2-5-10-13(15(17)18)20-14(16-10)12-8-9-6-3-4-7-11(9)19-12/h3-4,6-8H,2,5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKJFINNCXJLGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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